molecular formula C8H5BrN2OS2 B2975680 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 313404-40-9

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2975680
CAS No.: 313404-40-9
M. Wt: 289.17
InChI Key: UMSIHSUHJNCUDJ-UHFFFAOYSA-N
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Description

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.

    Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Coupling of the thiazole and thiophene rings: This step involves the reaction of the brominated thiophene with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution reactions: Products include various substituted thiazole-thiophene derivatives.

    Oxidation reactions: Products include sulfoxides and sulfones.

    Reduction reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is used in the development of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide depends on its specific application:

    Biological Activity: In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

    Chemical Reactivity: In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the bromine and thiazole groups, which can activate the thiophene ring towards nucleophilic substitution or electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-bromo-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-bromo-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, thiazole ring, and thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSIHSUHJNCUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330376
Record name 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313404-40-9
Record name 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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